molecular formula C13H17Cl2N3 B1379586 4-(Piperazin-1-yl)isoquinoline dihydrochloride CAS No. 908292-89-7

4-(Piperazin-1-yl)isoquinoline dihydrochloride

Cat. No.: B1379586
CAS No.: 908292-89-7
M. Wt: 286.2 g/mol
InChI Key: ANNNXHAPQXOPGZ-UHFFFAOYSA-N
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Description

4-(Piperazin-1-yl)isoquinoline dihydrochloride is a chemical compound with the molecular formula C13H15N3·2HCl and a molecular weight of 286.2 g/mol . It is commonly used in pharmaceutical research and chemical synthesis due to its unique structural properties.

Biochemical Analysis

Biochemical Properties

4-(Piperazin-1-yl)isoquinoline dihydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to bind to specific enzymes, altering their activity and affecting metabolic pathways. For example, it can inhibit certain kinases, leading to changes in phosphorylation states of target proteins . This compound also interacts with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in cell cycle regulation, apoptosis, and differentiation . Additionally, this compound can modulate metabolic flux, impacting the production and utilization of key metabolites within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular processes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, toxic or adverse effects can occur, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can affect the levels of key metabolites, influencing cellular energy production and utilization . This compound has been shown to modulate the activity of enzymes involved in glycolysis, the citric acid cycle, and other metabolic pathways, leading to changes in metabolite concentrations and overall metabolic balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . The compound can be taken up by cells via active transport mechanisms and distributed to various organelles, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it interacts with transcription factors and influences gene expression, or to the mitochondria, where it affects metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperazin-1-yl)isoquinoline dihydrochloride typically involves the reaction of isoquinoline with piperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions. The process includes the purification of the compound through crystallization or other separation techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 4-(Piperazin-1-yl)isoquinoline dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

4-(Piperazin-1-yl)isoquinoline dihydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-(Piperazin-1-yl)isoquinoline dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-piperazin-1-ylisoquinoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3.2ClH/c1-2-4-12-11(3-1)9-15-10-13(12)16-7-5-14-6-8-16;;/h1-4,9-10,14H,5-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNNXHAPQXOPGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CN=CC3=CC=CC=C32.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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